Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate
Overview
Description
Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate is a compound that belongs to the class of aminothiazoles. Aminothiazoles are significant organic medicinal compounds known for their diverse therapeutic roles, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic activities
Preparation Methods
The synthesis of Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate involves several steps. One common method includes the condensation of thiourea with an alpha-halo ketone, followed by further reactions to introduce the methoxyimino and ester groups . Industrial production methods often involve optimized reaction conditions to maximize yield and purity. For example, the use of specific solvents and catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate has a wide range of scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has shown promise in the development of new antimicrobial and anticancer agents.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activities . The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in drug development.
Comparison with Similar Compounds
Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate can be compared with other aminothiazole derivatives, such as:
2-Aminothiazole: Known for its use as a starting material in the synthesis of various heterocyclic compounds.
2-Aminothiazole-4-carboxylate: Exhibits significant antibacterial and antifungal activities.
2-Aminothiazole-4-acetic acid: Used in the development of anticancer agents.
The uniqueness of this compound lies in its methoxyimino and ester groups, which enhance its chemical reactivity and potential biological activities compared to other aminothiazole derivatives.
Properties
Molecular Formula |
C7H9N3O3S |
---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate |
InChI |
InChI=1S/C7H9N3O3S/c1-12-6(11)5(10-13-2)4-3-14-7(8)9-4/h3H,1-2H3,(H2,8,9) |
InChI Key |
MJAIDGPTIFCPGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=NOC)C1=CSC(=N1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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